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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of the oral antiviral
agent VV116 and its parent nucleoside. VV116 is a tri-isobutyrate ester prodrug of a deuterated
remdesivir analog, designed for enhanced oral bioavailability.[1][2] Upon administration, VV116
is rapidly and almost completely metabolized into its active parent nucleoside, referred to as
116-N1 or X1.[3][4] This active metabolite is a deuterated form of GS-441524, the primary
circulating nucleoside metabolite of remdesivir.[3][4] The data presented herein is supported by
experimental findings from preclinical and clinical studies.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of the VV116 metabolite
(116-N1/X1) following oral administration of VV116, and the parent nucleoside GS-441524
after both oral (PO) and intravenous (IV) administration in various species.

Table 1: Pharmacokinetic Parameters of VV116's active metabolite (116-N1/X1) after Oral
Administration of VV116
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. Dose Cmax AUC Referenc
Species Tmax (h) t1/2 (h)
(mglkg) (ng/mL) (ng-himL) e
25 -800
. Dose- Dose-
Human mg (single 1.0-25 4.80 - 6.95 [3][5]
dependent dependent
dose)
Mouse Not 10,700 + Not 19,484 +
N 0.25 [4]
(C57BL/6J)  specified 100 Reported 1109

Note: Following oral administration, the prodrug VV116 was not detected in plasma, while its

metabolite 116-N1 was observed.[3][5]

Table 2: Pharmacokinetic Parameters of GS-441524 (Parent Nucleoside)
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Admini .
. . Dose Cmax Bioava AUC
Specie stratio Tmax L Refere
(mglkg (ng/mL t1/2 (h) ilabilit (ng-h/
S n (h) nce
) y(F%) mL)
Route
Mouse
(C57BL IV 5 [6]
/6)
PO 10 582 15 3.9 39% 2,540 [6]
Rat
Spragu
(Sprag v 1 [6]
e_
Dawley)
PO 10 33% [6]
Dog
(Beagle IV 2 ~4 [6]
)
PO 5 ~4 85% [6]
Monkey
(Cynom IV 2 [6]
olgus)
PO 5 8.3% [6]
Cat PO 25 10,290 3-8 [7]

Experimental Protocols

The data presented in this guide are derived from studies employing standardized

methodologies for pharmacokinetic analysis.

Human Pharmacokinetic Studies (VV116)

A Phase | clinical trial (NCT05341609) was conducted in healthy Chinese male subjects to

evaluate the safety, tolerability, and pharmacokinetics of VV116.[3][5] The study involved single
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ascending-dose (SAD) and multiple ascending-dose (MAD) cohorts.[5]

o Administration: Subjects received single oral doses of VV116 tablets ranging from 25 mg to
800 mg.[3][5]

o Sample Collection: Blood samples were collected at scheduled time points post-
administration.[5]

¢ Bioanalysis: Plasma concentrations of VV116 and its primary metabolite, 116-N1, were
determined using a validated ultra-high performance liquid chromatography-tandem mass
spectrometry (UHPLC-MS/MS) method.[3][5] For metabolite characterization, Ultra-High-
Performance Liquid Chromatography with Orbitrap Mass Spectrometry (UHPLC-Orbitrap-
MS) was used.[3]

o Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key
pharmacokinetic parameters including Cmax, Tmax, AUC, and t1/2 from the plasma
concentration-time data of 116-N1.[3][5]

Animal Pharmacokinetic Studies (VV116 and GS-441524)

Preclinical pharmacokinetic studies were conducted in various animal models, including mice,
rats, dogs, and monkeys, to determine the disposition and bioavailability of the compounds.

e Administration: For VV116, oral gavage was used.[4] For GS-441524, both intravenous (1V)
and oral (PO) administrations were performed to assess absolute bioavailability.[6]

o Sample Collection: Serial blood samples were collected from the animals at predetermined
time points after drug administration.

e Bioanalysis: Plasma samples were processed and analyzed for drug concentrations using
validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

o Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-
compartmental analysis of the plasma concentration-time profiles.
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Visualizations: Mechanism of Action and

Experimental Workflow
Mechanism of Action

VV116 acts as a prodrug that is intracellularly converted to its active triphosphate form, which
in turn inhibits viral replication. Upon oral administration, VV116 is efficiently absorbed and
hydrolyzed by cellular enzymes to its parent nucleoside, 116-N1.[8][9] This nucleoside
subsequently undergoes phosphorylation by host cell kinases to form the active nucleoside
triphosphate (116-NTP).[9][10] The active 116-NTP acts as a competitive inhibitor of the viral
RNA-dependent RNA polymerase (RdRp), leading to termination of the nascent viral RNA
chain and suppression of viral replication.[4][9]
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Caption: Metabolic activation pathway of VV116 to its active triphosphate form.
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Experimental Workflow

The following diagram illustrates a typical workflow for a comparative pharmacokinetic study,

from drug administration to data

analysis.
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Caption: Standard workflow for a comparative pharmacokinetic study.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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